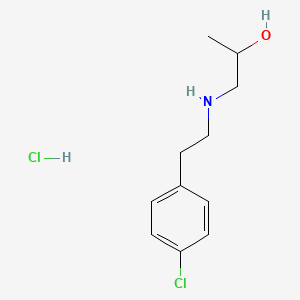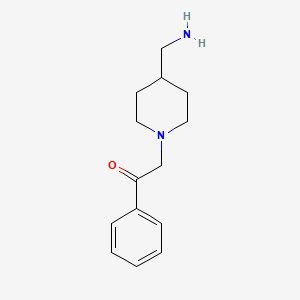
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
描述
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is the Cyclin-dependent kinase 2 . This kinase is a serine/threonine-protein kinase which is essential for the control of the cell cycle .
Mode of Action
The compound this compound interacts with the Cyclin-dependent kinase 2, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Biochemical Pathways
It is known that the compound’s interaction with cyclin-dependent kinase 2 plays a crucial role in the regulation of the cell cycle .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Cyclin-dependent kinase 2. This interaction can lead to cell cycle arrest and activation of DNA repair mechanisms, which can have significant effects on cellular function .
生化分析
Biochemical Properties
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cyclin-dependent kinases and other regulatory proteins. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate biochemical reactions. The compound’s piperidine ring is crucial for these interactions, as it provides a rigid structure that can fit into the active sites of enzymes, enhancing binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial effects, such as improved cell signaling and gene expression. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound can influence its bioavailability, efficacy, and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic agents .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. For example, the compound can be transported into cells via specific transporters and then distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGXNKZQHUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


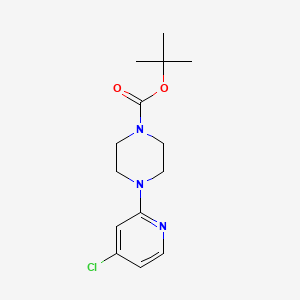
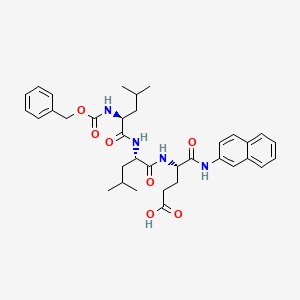
![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
amine](/img/structure/B1473589.png)
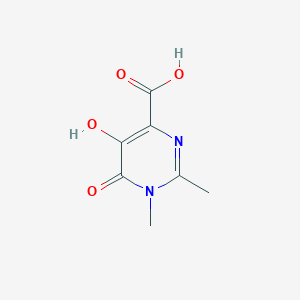
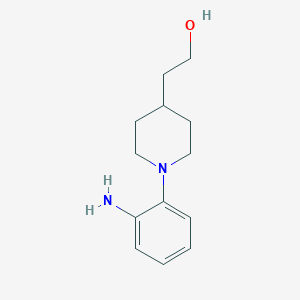
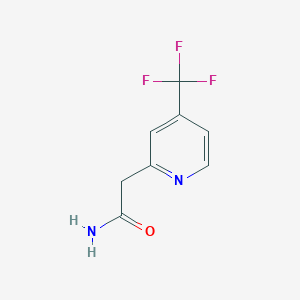
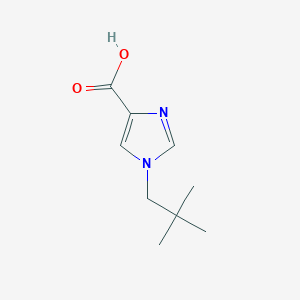
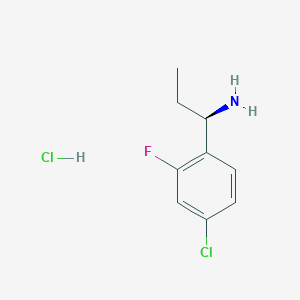
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
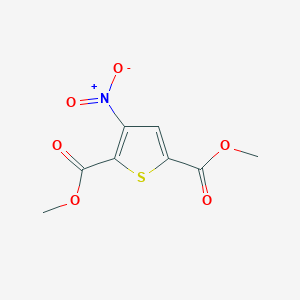
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
